molecular formula C18H37NO2 B8069902 Sphingosine-d9 (d18:1)

Sphingosine-d9 (d18:1)

Cat. No. B8069902
M. Wt: 308.5 g/mol
InChI Key: WWUZIQQURGPMPG-ZVPCYXOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphingosine-d9 (d18:1) is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sphingosine-d9 (d18:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sphingosine-d9 (d18:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Characterization of Sphingolipids : Sphingolipids, including Sphingosine-d9 (d18:1), are crucial in cellular functions, and their biological activities depend on their structures. Advanced techniques like ultraviolet photodissociation-mass spectrometry (UVPD-MS/MS) have been used for detailed characterization, essential for understanding their roles in biological systems (Ryan et al., 2017).

  • Quantification in Human Breast Milk : Sphingomyelin, which includes Sphingosine-d9 (d18:1), was quantified and structurally profiled in human breast milk. This is significant for understanding its nutritional and developmental impacts (Blaas et al., 2011).

  • Role in Neurodevelopment and Neurodegeneration : Studies have shown that alterations in the long chain base of the sphingosine moiety of gangliosides, including Sphingosine-d9 (d18:1), play roles in neurodevelopment and neurodegeneration. This indicates its potential as a metabolic marker and therapeutic target (Caughlin et al., 2017).

  • Diabetic Nephropathy Research : The modulation of urinary sphingolipids, including Sphingosine-d9 (d18:1), has been investigated in diabetic nephropathy. This provides insights into its role in the pathogenesis of diabetes and potential for biomarker development (Morita et al., 2019).

  • Cancer Research : Sphingosine 1‐phosphate variants, including those derived from Sphingosine-d9 (d18:1), have been studied for their roles in cancer, particularly in renal cell carcinoma. They may act as potent agonists at specific receptors, influencing cancer development and progression (Glueck et al., 2022).

  • Hepatocellular Carcinoma Diagnosis : Upregulation of certain sphingolipid metabolites, including Sphingosine-d9 (d18:1), has been explored as a potential biomarker for distinguishing hepatocellular carcinoma from cirrhosis (Jiang et al., 2020).

  • Vitamin D3 Supplementation Study : A study on the impact of Vitamin D3 supplementation on serum levels of long-chain ceramides and related metabolites, including sphingolipids derived from Sphingosine-d9 (d18:1), has provided insights into its role in lipid regulation and potential implications for diseases like type 2 diabetes and cancer (Chen et al., 2020).

  • Analysis in Meat Products : The quantification and analysis of sphingomyelin, including species with Sphingosine-d9 (d18:1), in various meats have been conducted, which is crucial for understanding nutritional value and health implications (Fischbeck et al., 2009).

properties

IUPAC Name

(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2,4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-ZVPCYXOTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sphingosine-d9 (d18:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.